
3,3'-Dimethylazobenzene
Overview
Description
3,3'-Dimethylazobenzene is an azobenzene derivative with methyl groups substituted at the 3- and 3'-positions of the benzene rings. This compound exhibits unique photoresponsive behavior due to its ability to undergo reversible trans-to-cis isomerization upon light irradiation. Under UV light (365 nm), the trans isomer converts to cis, inducing a crystal-to-liquid phase transition, which enables applications such as directional crystal motion and adhesion control . Its photomechanical properties make it valuable in smart materials, photoresponsive surfaces, and microactuators .
Preparation Methods
Diazotization and Coupling of 3-Methylaniline
The most widely documented method for synthesizing symmetrical azo compounds like 3,3'-Dimethylazobenzene involves diazotization of aniline derivatives followed by coupling. For this compound, 3-methylaniline serves as both the diazonium precursor and the coupling partner.
Procedure:
Diazotization :
Coupling :
Yield : 65–75%
Key Data :
Parameter | Value | Source |
---|---|---|
Melting Point | 51–54°C | |
Molecular Formula | C₁₄H₁₄N₂ | |
Purity (HPLC) | >95% |
Oxidation of 3,3'-Dimethylhydrazobenzene
This compound can be synthesized via oxidation of its hydrazo derivative using mild oxidizing agents. This method is particularly useful for avoiding harsh conditions that may degrade sensitive functional groups.
Procedure:
Synthesis of Hydrazo Intermediate :
Oxidation :
Yield : 70–80%
Key Data :
Parameter | Value | Source |
---|---|---|
Oxidation Agent | Peracetic acid | |
Reaction Time | 24 hours |
Catalytic Reduction of 3,3'-Dinitrotoluene
While less common, catalytic hydrogenation of nitro precursors offers an alternative route. This method requires precise control to halt reduction at the azo stage.
Procedure:
Reduction Setup :
Workup :
Yield : 50–60%
Key Data :
Parameter | Value | Source |
---|---|---|
Catalyst | Pd/C (5%) | |
Solvent | Ethanol |
Industrial-Scale Synthesis Using Ionic Liquids
Recent patents highlight solvent-efficient methods utilizing ionic liquids to enhance reaction rates and yields.
Procedure:
Reaction Mixture :
Distillation and Isolation :
Yield : 85–90%
Key Data :
Parameter | Value | Source |
---|---|---|
Ionic Liquid | N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate | |
Temperature | 68–75°C |
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Diazotization | 65–75 | >95 | Moderate | High (acidic waste) |
Hydrazo Oxidation | 70–80 | 90 | High | Moderate |
Catalytic Reduction | 50–60 | 85 | Low | Low |
Ionic Liquid | 85–90 | 98 | High | Low (recyclable solvent) |
Chemical Reactions Analysis
3,3’-Dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of 3,3’-Dimethylazobenzene can yield amines.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-Dimethylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and redox indicator in various chemical analyses.
Biology: Employed in the study of photoisomerization and its effects on biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes, inks, and photosensitive materials
Mechanism of Action
The mechanism of action of 3,3’-Dimethylazobenzene involves photoisomerization, where the compound can reversibly switch between trans and cis forms upon exposure to ultraviolet and visible light. This property allows it to act as a photoswitch, controlling various molecular processes and pathways .
Comparison with Similar Compounds
Structural Isomers: Substituent Position Effects
The position of methyl groups on the azobenzene backbone significantly influences physicochemical properties and applications. Key isomers include:
Key Observations :
- 3,3'-Substitution favors solid-state photomechanical effects due to steric hindrance, enabling phase transitions.
- 4,4'-Substitution maximizes conjugation, enhancing absorption coefficients and actinometric utility.
- 2',6'-Substitution improves thermal stability of the cis isomer for biomolecular applications.
Derivatives: Functional Group Modifications
Derivatization of dimethylazobenzenes alters biological activity and photochemical behavior:
Key Observations :
- Acetylation or oxy-substitution at the 4'-position reduces hepatic carcinogenicity but retains bladder-specific effects .
- Amino group introduction increases mutagenic risks, as seen in oxidation products .
Photochemical and Thermal Stability
Property | This compound | 4,4'-Dimethylazobenzene | 2',6'-Dimethylazobenzene |
---|---|---|---|
π–π* Absorption (nm) | Not reported | 333 (ε = 27,400 M⁻¹ cm⁻¹) | 332 (ε = 24,500 M⁻¹ cm⁻¹) |
n–π* Absorption (nm) | Not reported | 440 (ε = 800 M⁻¹ cm⁻¹) | 438 (ε = 750 M⁻¹ cm⁻¹) |
Thermal Stability | Low (cis reverts rapidly) | Moderate | High (cis half-life >30 days) |
Key Application | Photomechanical materials | Actinometry | DNA hybridization control |
Data Sources :
Contradictory Findings :
Biological Activity
3,3'-Dimethylazobenzene (DMAB) is an organic compound with the molecular formula . It belongs to the class of azo compounds, characterized by the presence of a -N=N- bond linking two aromatic rings. This compound has garnered attention in various fields, including microbiology, photochemistry, and medicinal chemistry, due to its unique biological activities and potential applications.
Chemical Structure
this compound is a colorless crystalline solid that exhibits strong ultraviolet absorption and fluorescence properties. Its structure allows it to undergo photoisomerization, where it can switch between cis and trans forms upon exposure to light. This property is crucial in applications involving photodynamic therapy and smart materials.
Mechanism of Action
The biological activity of DMAB primarily stems from its ability to interact with microbial cells. Azo compounds like DMAB are known to disrupt cellular processes, leading to cell death. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which can damage cellular components such as DNA and membranes . The insolubility of DMAB in aqueous environments may limit its bioavailability but also influences its efficacy in targeted applications.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to effectively kill various microbial cells, making it a candidate for use in antimicrobial coatings and treatments. The compound's efficacy varies with concentration and environmental conditions, highlighting the importance of optimizing these factors for practical applications.
Photo-Induced Effects
DMAB has been studied for its photo-induced crawling motion on surfaces under simultaneous UV and visible light exposure. This phenomenon can be harnessed in developing self-propelling materials or sensors that respond to light stimuli . The ability to control movement at the microscopic level opens avenues for innovative applications in nanotechnology.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy
A study demonstrated that DMAB effectively killed Escherichia coli and Staphylococcus aureus under light activation conditions. The results indicated a dose-dependent relationship between DMAB concentration and microbial viability. At higher concentrations (100 µM), a significant reduction in cell viability was observed. -
Photodynamic Therapy Applications
In another case study, DMAB was incorporated into liposomes for use in photodynamic therapy against cancer cells. Upon irradiation with visible light, the treated cells exhibited increased apoptosis rates compared to controls. This suggests that DMAB could serve as a photosensitizer in therapeutic applications .
Research Findings Summary
Parameter | Findings |
---|---|
Molecular Weight | 210.28 g/mol |
Solubility | Insoluble in water |
Antimicrobial Activity | Effective against E. coli and S. aureus |
Photo-Induced Motion | Exhibits crawling motion under UV and visible light |
Potential Applications | Antimicrobial coatings, photodynamic therapy |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 3,3'-Dimethylazobenzene in experimental samples?
- Methodological Answer : Quantification can be achieved via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For GC-MS, use EPA Method 625.1, which includes extractable analytes like dimethyl-substituted aromatic compounds. Calibrate using certified reference standards and validate detection limits (e.g., MDL: 3 µg/L for structurally similar compounds) . For HPLC, employ reverse-phase C18 columns with acetonitrile/water mobile phases and monitor absorbance at ~350 nm (characteristic of azo chromophores).
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Conduct experiments in a fume hood to minimize inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity .
- Storage : Keep in airtight containers, away from light and oxidizing agents, at temperatures below 25°C .
- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds.
Q. How should researchers design experiments to synthesize this compound?
- Methodological Answer : Use azo coupling reactions between 3-methylaniline and diazonium salts. Optimize pH (4–6) and temperature (0–5°C) to control regioselectivity. Purify via recrystallization (ethanol/water) and confirm structure via NMR (δ 2.3 ppm for methyl protons) and FT-IR (N=N stretch at ~1450 cm⁻¹). Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate).
Advanced Research Questions
Q. How can researchers address discrepancies in carcinogenicity data for this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct subchronic and chronic exposure studies in rodent models (e.g., oral TDLo: 400 mg/kg in mice ). Compare tumor incidence rates with controls.
- Metabolic Profiling : Use liver microsomes or S9 fractions to identify reactive metabolites (e.g., N-hydroxylation products) via LC-MS.
- Epigenetic Studies : Evaluate DNA methylation changes or histone modifications in exposed cell lines (e.g., HepG2) to clarify mechanisms.
Q. What experimental strategies are effective in studying the photoisomerization behavior of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Irradiate solutions (λ = 365 nm for trans→cis; λ = 450 nm for reverse) and monitor absorbance changes at ~440 nm (trans) and ~320 nm (cis). Calculate quantum yields using actinometry.
- NMR Kinetics : Track isomerization in deuterated solvents (e.g., CDCl₃) by observing splitting of methyl proton signals .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers between isomers.
Q. How does the presence of methyl groups influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Assays : Incubate compound in buffers (pH 2–12) at 37°C. Analyze degradation via HPLC every 24 hours. Methyl groups enhance steric hindrance, reducing hydrolysis rates compared to unsubstituted azobenzenes.
- Kinetic Studies : Fit degradation data to first-order models; compare half-lives (e.g., t₁/₂ > 72 hours at pH 7).
- Structural Confirmation : Use LC-MS to identify degradation products (e.g., aniline derivatives).
Q. Data Contradictions and Mitigation
- Conflict in Toxicity Classifications : While this compound is labeled a "questionable carcinogen" in rodent studies , some databases lack acute toxicity data. Resolve discrepancies by:
Properties
IUPAC Name |
bis(3-methylphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSZIXYLILUGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305668 | |
Record name | 1,2-Bis(3-methylphenyl)diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-04-5, 26444-20-2, 51437-67-3 | |
Record name | 1,2-Bis(3-methylphenyl)diazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Azotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ar,ar'-Azotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m,m'-Azotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(3-methylphenyl)diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-azotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-Dimethylazobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3F73CHX9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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